molecular formula C13H22N2O4 B1489409 1-(Aminomethyl)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid CAS No. 1783752-11-3

1-(Aminomethyl)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid

Cat. No.: B1489409
CAS No.: 1783752-11-3
M. Wt: 270.32 g/mol
InChI Key: RPKPCPUMSQEIEB-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid is a useful research compound. Its molecular formula is C13H22N2O4 and its molecular weight is 270.32 g/mol. The purity is usually 95%.
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Biological Activity

1-(Aminomethyl)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid is a synthetic compound notable for its unique spirocyclic structure, which has garnered interest in various fields, particularly in medicinal chemistry and drug discovery. This article provides a comprehensive review of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Structure and Composition

PropertyValue
Molecular Formula C13H22N2O4
Molecular Weight 270.33 g/mol
IUPAC Name This compound
CAS Number 1026609-83-5

The compound features a tert-butoxycarbonyl (Boc) protecting group and an aminomethyl group, contributing to its chemical reactivity and biological interactions.

Interaction with Biological Targets

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The presence of functional groups allows the compound to form both covalent and non-covalent bonds with these targets, modulating their activity.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
  • Receptor Modulation: It can act as a modulator for various receptors, affecting signaling pathways related to cell growth, apoptosis, and inflammation.

Antioxidant Activity

Preliminary studies suggest that compounds similar to this compound exhibit antioxidant properties. For instance, research has shown that spirocyclic compounds can quench free radicals effectively, reducing oxidative stress in cellular models .

Study on Neuroprotective Effects

In a study evaluating the neuroprotective effects of spirocyclic compounds against oxidative stress-induced cell death, researchers found that these compounds significantly reduced cell death in SH-SY5Y neuroblastoma cells treated with tert-butyl hydroperoxide (TBHP). The mechanism was linked to the activation of ERK/MAPK and PI3K/Akt signaling pathways, suggesting potential therapeutic applications in neurodegenerative diseases .

Anticancer Potential

Another investigation explored the anticancer potential of similar azaspiro compounds. The results demonstrated that these compounds could inhibit tumor growth in vitro by inducing apoptosis in cancer cell lines. This effect was attributed to their ability to modulate key signaling pathways involved in cell survival and proliferation .

Properties

IUPAC Name

2-(aminomethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4/c1-11(2,3)19-10(18)15-5-4-12(8-15)6-13(12,7-14)9(16)17/h4-8,14H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKPCPUMSQEIEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC2(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Aminomethyl)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid
Reactant of Route 2
1-(Aminomethyl)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid
Reactant of Route 3
1-(Aminomethyl)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(Aminomethyl)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid
Reactant of Route 5
1-(Aminomethyl)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid
Reactant of Route 6
1-(Aminomethyl)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid

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